2-Chloro-3-(trifluoromethyl)pyridine

Descripción

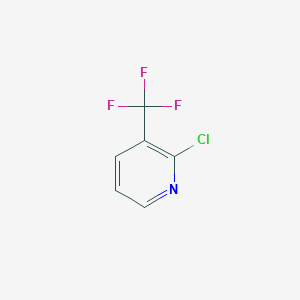

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3N/c7-5-4(6(8,9)10)2-1-3-11-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXATZPCCMYMPME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343464 | |

| Record name | 2-Chloro-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65753-47-1 | |

| Record name | 2-Chloro-3-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65753-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-trifluoromethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065753471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-trifluoromethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-3-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-(trifluoromethyl)pyridine

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-3-(trifluoromethyl)pyridine, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental protocols for its synthesis, and visualizes its role as a crucial chemical intermediate.

Core Physicochemical Properties

This compound is a trifluoromethyl-substituted pyridine (B92270) derivative with the chemical formula C₆H₃ClF₃N.[1] It is a colorless to semi-transparent crystalline solid.[1][2] This compound is a key building block in the synthesis of advanced pharmaceutical intermediates and agrochemicals.[2][3]

A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃ClF₃N | [1][2] |

| Molecular Weight | 181.54 g/mol | [1][2] |

| CAS Number | 65753-47-1 | [1][2] |

| Appearance | Semi-transparent crystals / Colorless crystalline powder | [1][2] |

| Melting Point | 36-40 °C | [1][2] |

| Boiling Point | 166-168 °C | [1][4] |

| Density | ~1.4 ± 0.1 g/cm³ | [2] |

| Flash Point | 180 °F (82.2 °C) | [1][5] |

| Solubility | Soluble in Methanol | [1] |

| pKa (Predicted) | -1.68 ± 0.10 | [1] |

| Storage Temperature | 2-8°C, in a tightly closed container, protected from light | [1][6] |

Applications in Research and Development

This compound serves as a vital intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries.[3] Its trifluoromethyl and chloro substituents enhance its reactivity and ability to interact with biological targets.[2]

A primary application is in the preparation of high-affinity TRPV1 (vanilloid receptor 1) antagonists, which are promising candidates for the development of novel analgesics for pain management.[2] It is also a precursor for antiviral and anticancer drugs.[3] In the agrochemical sector, it is used in the synthesis of effective and low-toxicity herbicides and pesticides.[7]

The following diagram illustrates the role of this compound as a key building block in synthetic chemistry.

Experimental Protocols: Synthesis

Several methods for the synthesis of this compound have been reported. A common laboratory-scale protocol involves the chlorination of 3-trifluoromethylpyridine N-oxide.

Synthesis from 3-Trifluoromethylpyridine N-oxide

This method involves the reaction of 3-trifluoromethylpyridine N-oxide with a chlorinating agent, such as phosphorus oxychloride or phosphorus trichloride (B1173362).[1][8]

-

Materials and Equipment:

-

3-Trifluoromethylpyridine N-oxide

-

Phosphorus trichloride (or phosphorus oxychloride)

-

1,2-Dichloroethane (for extraction)

-

Four-necked flask equipped with a stirrer, thermometer, and drying tube

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a four-necked flask, 32.62 g of 3-trifluoromethylpyridine N-oxide and 46.0 g of phosphorus trichloride are added.[1]

-

The reaction mixture is stirred and heated to 105-110°C for 2 hours.[1]

-

The temperature is then raised to 120-125°C, and the reaction is continued for an additional 5 hours.[1]

-

After completion, the reaction mixture is cooled. Excess phosphorus trichloride can be removed by distillation under reduced pressure.[1]

-

The cooled reaction mixture is slowly added to 163.1 g of ice water, ensuring the temperature does not exceed 30°C, and stirred for 1 hour.[1]

-

The product is extracted with 1,2-dichloroethane. The organic layer is separated and washed with water.[1]

-

The solvent is removed from the organic layer using a rotary evaporator to yield the crude product.

-

Further purification can be achieved by distillation or chromatography. Liquid chromatography can be used to analyze the purity of the final product.[1]

-

Safety and Handling

This compound is classified as a toxic and corrosive substance.[5][9] It is irritating to the eyes, respiratory system, and skin.[6]

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

-

Handle in a well-ventilated area, preferably under a chemical fume hood.[9]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6][9]

-

Store protected from light.[6]

-

-

First Aid Measures:

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.[6]

-

In case of skin contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[6]

-

If inhaled: Remove from exposure to fresh air immediately.[6]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water.[5]

-

In all cases of exposure, seek immediate medical attention.[5][6]

-

This guide provides essential information for the safe handling, storage, and use of this compound in a research and development setting. For more detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[5][6][9]

References

- 1. This compound CAS#: 65753-47-1 [m.chemicalbook.com]

- 2. innospk.com [innospk.com]

- 3. dataintelo.com [dataintelo.com]

- 4. This compound | 65753-47-1 [amp.chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. cohizon.com [cohizon.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine from 3-Picoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a multi-step synthesis for 2-Chloro-3-(trifluoromethyl)pyridine, a valuable building block in the pharmaceutical and agrochemical industries, starting from the readily available precursor, 3-picoline. The described synthetic pathway involves four key transformations: side-chain chlorination, halogen exchange fluorination, N-oxidation, and regioselective chlorination. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are presented to facilitate laboratory-scale synthesis and process understanding.

Synthetic Strategy Overview

The synthesis commences with the radical chlorination of the methyl group of 3-picoline to yield 3-(trichloromethyl)pyridine (B3189320). This intermediate then undergoes a halogen exchange reaction, known as the Swarts reaction, to replace the chlorine atoms with fluorine, affording 3-(trifluoromethyl)pyridine (B54556). Subsequently, the pyridine (B92270) nitrogen is oxidized to form 3-(trifluoromethyl)pyridine N-oxide. The final step involves the regioselective chlorination of the N-oxide at the 2-position to yield the target molecule, this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for easy reference and comparison.

Step 1: Side-Chain Chlorination of 3-Picoline to 3-(Trichloromethyl)pyridine

This step involves the free-radical chlorination of the methyl group of 3-picoline using sulfuryl chloride as the chlorinating agent and azobisisobutyronitrile (AIBN) as the radical initiator.

Experimental Protocol:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 3-picoline is dissolved in a suitable solvent such as carbon tetrachloride. A radical initiator, AIBN (typically 1-5 mol%), is added to the solution. The mixture is heated to reflux (approximately 77-80 °C). Sulfuryl chloride (3.0-3.5 equivalents) is then added dropwise to the refluxing solution over a period of 1-2 hours. The reaction mixture is maintained at reflux for an additional 4-6 hours, or until the reaction is complete as monitored by GC-MS. After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 3-(trichloromethyl)pyridine.

| Parameter | Value/Condition |

| Starting Material | 3-Picoline |

| Reagents | Sulfuryl chloride, AIBN |

| Solvent | Carbon tetrachloride |

| Temperature | Reflux (approx. 77-80 °C) |

| Reaction Time | 5-8 hours |

| Typical Yield | 70-80% |

Table 1: Quantitative data for the synthesis of 3-(Trichloromethyl)pyridine.

Step 2: Halogen Exchange Fluorination of 3-(Trichloromethyl)pyridine to 3-(Trifluoromethyl)pyridine (Swarts Reaction)

The trichloromethyl group is converted to a trifluoromethyl group via a halogen exchange reaction using antimony trifluoride (SbF₃) as the fluorinating agent, catalyzed by antimony pentachloride (SbCl₅).

Experimental Protocol:

In a fume hood, a mixture of 3-(trichloromethyl)pyridine and antimony trifluoride (1.1-1.5 equivalents) is placed in a reaction flask equipped with a distillation apparatus. A catalytic amount of antimony pentachloride (5-10 mol%) is added. The mixture is heated to 130-150 °C. The product, 3-(trifluoromethyl)pyridine, which has a lower boiling point than the starting material, is distilled off as it is formed. The collected distillate is then washed with aqueous hydrochloric acid and water, dried over anhydrous magnesium sulfate (B86663), and further purified by distillation to give pure 3-(trifluoromethyl)pyridine.

| Parameter | Value/Condition |

| Starting Material | 3-(Trichloromethyl)pyridine |

| Reagents | Antimony trifluoride (SbF₃), Antimony pentachloride (SbCl₅) |

| Temperature | 130-150 °C |

| Reaction Time | 2-4 hours |

| Typical Yield | 60-70% |

Table 2: Quantitative data for the synthesis of 3-(Trifluoromethyl)pyridine.

Step 3: N-Oxidation of 3-(Trifluoromethyl)pyridine to 3-(Trifluoromethyl)pyridine N-oxide

The pyridine nitrogen of 3-(trifluoromethyl)pyridine is oxidized to the corresponding N-oxide using meta-chloroperoxybenzoic acid (m-CPBA).[1]

Experimental Protocol:

To a solution of 3-(trifluoromethyl)pyridine (1.0 equivalent) in a chlorinated solvent such as dichloromethane (B109758) at 0 °C, m-CPBA (1.1-1.2 equivalents) is added portion-wise.[1] The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is washed successively with aqueous sodium sulfite (B76179) solution, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford 3-(trifluoromethyl)pyridine N-oxide.[1]

| Parameter | Value/Condition |

| Starting Material | 3-(Trifluoromethyl)pyridine |

| Reagent | meta-Chloroperoxybenzoic acid (m-CPBA) |

| Solvent | Dichloromethane |

| Temperature | 0 °C to room temperature |

| Reaction Time | 12-24 hours |

| Typical Yield | 85-95%[1] |

Table 3: Quantitative data for the synthesis of 3-(Trifluoromethyl)pyridine N-oxide.

Step 4: Regioselective Chlorination of 3-(Trifluoromethyl)pyridine N-oxide to this compound

The final step involves the chlorination of 3-(trifluoromethyl)pyridine N-oxide. Two effective methods are presented below.

Method A: Using Phosphorus Oxychloride (POCl₃)

Experimental Protocol:

A mixture of 3-(trifluoromethyl)pyridine N-oxide and an excess of phosphorus oxychloride (3-5 equivalents) is heated at 100-110 °C for 2-4 hours. The reaction is monitored by HPLC. After completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a base such as sodium carbonate. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by vacuum distillation or column chromatography to yield this compound.

Method B: Using Oxalyl Chloride and Triethylamine (B128534)

Experimental Protocol:

To a solution of 3-(trifluoromethyl)pyridine N-oxide (1.0 equivalent) in a dry aprotic solvent such as dichloromethane or 1,2-dichloroethane, cooled to -30 to -20 °C, oxalyl chloride (1.2-1.5 equivalents) is added dropwise. The mixture is stirred at this temperature for 1 hour. Subsequently, triethylamine (1.2-1.5 equivalents) is added dropwise, and the reaction mixture is stirred for an additional 2-3 hours at the same temperature. The reaction is quenched by the addition of ice water. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product is purified by vacuum distillation or column chromatography.

| Parameter | Method A (POCl₃) | Method B (Oxalyl Chloride) |

| Starting Material | 3-(Trifluoromethyl)pyridine N-oxide | 3-(Trifluoromethyl)pyridine N-oxide |

| Reagents | Phosphorus oxychloride (POCl₃) | Oxalyl chloride, Triethylamine |

| Solvent | Neat (excess POCl₃) | Dichloromethane or 1,2-dichloroethane |

| Temperature | 100-110 °C | -30 to -20 °C |

| Reaction Time | 2-4 hours | 3-4 hours |

| Typical Yield | 50-60% | 85-95% |

Table 4: Comparative quantitative data for the synthesis of this compound.

Logical Relationships in Synthesis

The following diagram illustrates the key transformations and reagent roles in the synthesis of this compound.

Conclusion

This technical guide outlines a reliable and well-documented multi-step synthesis of this compound from 3-picoline. The provided detailed experimental protocols and tabulated data offer a practical resource for researchers and professionals in the fields of chemical synthesis and drug development. The use of readily available starting materials and established chemical transformations makes this synthetic route amenable to laboratory-scale production. The higher efficiency of the oxalyl chloride-based method for the final chlorination step presents a significant advantage for optimizing the overall yield of the target compound.

References

2-Chloro-3-(trifluoromethyl)pyridine CAS number 65753-47-1

An In-Depth Technical Guide to 2-Chloro-3-(trifluoromethyl)pyridine (CAS: 65753-47-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated heterocyclic organic compound identified by the CAS number 65753-47-1.[1] This specialized chemical serves as a critical building block and intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and other high-value chemicals.[2][3][4] Its unique structure, featuring both a chloro and a trifluoromethyl group on the pyridine (B92270) ring, makes it a versatile reagent in medicinal chemistry and materials science. The trifluoromethyl group, in particular, is known to enhance key molecular properties such as lipophilicity, metabolic stability, and binding affinity, making trifluoromethylated pyridines highly sought after in drug design.[4][5] This guide provides a comprehensive overview of its properties, synthesis, safety, and primary applications.

Physicochemical Properties

This compound is typically supplied as a colorless to light yellow crystalline solid with a purity of 97-98% or higher.[1][6][7][8] Its key physical and chemical characteristics are summarized in the table below.

| Property | Value | References |

| CAS Number | 65753-47-1 | [1][3][7] |

| Molecular Formula | C₆H₃ClF₃N | [1][3][6] |

| Molecular Weight | 181.54 g/mol | [1][3][7] |

| Appearance | Colorless to light yellow solid/crystals | [6][8][9] |

| Melting Point | 39 - 40 °C | [6][7][8] |

| Boiling Point | 166 - 168 °C | [7] |

| Purity | ≥97% | [7] |

| Topological Polar Surface Area | 12.89 Ų | [1] |

Safety and Handling

This compound is classified as a hazardous material and requires careful handling in a controlled laboratory environment. It is a flammable solid that is toxic if swallowed or in contact with skin and causes skin, eye, and respiratory irritation.[6][8][10]

| GHS Classification | Details |

| Pictograms | GHS02 (Flammable), GHS06 (Toxic) |

| Signal Word | Danger |

| Hazard Statements | H228: Flammable solidH301+H311: Toxic if swallowed or in contact with skinH314: Causes severe skin burns and eye damageH335: May cause respiratory irritationH412: Harmful to aquatic life with long lasting effects |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames.P260: Do not breathe dust.P280: Wear protective gloves/clothing/eye protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage:

-

Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[10] Avoid all personal contact, including inhalation of dust.[11] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[6][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6][10][12] The material is light-sensitive and should be stored accordingly.[6]

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes.[6] Seek immediate medical attention.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[12] Seek immediate medical attention.[6]

-

Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen.[6]

Synthesis and Manufacturing

The most cited laboratory and industrial synthesis of this compound involves the chlorination of a pyridine precursor.

Experimental Protocol: Synthesis from 3-(Trifluoromethyl)pyridine (B54556) N-oxide

A common and well-documented method for preparing this compound is the reaction of 3-(trifluoromethyl)pyridine N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃).[3]

Materials:

-

3-(Trifluoromethyl)pyridine N-oxide

-

Phosphorus oxychloride (POCl₃) or Phosphorus Trichloride (PCl₃)[9]

-

1,2-Dichloroethane (for extraction)

-

Ice water

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 32.62 g of 3-(trifluoromethyl)pyridine N-oxide and 46.0 g of phosphorus oxychloride.[3]

-

Heat the reaction mixture and stir at 105-110°C for 2 hours.[3][9]

-

Increase the temperature to 120-125°C and continue the reaction for an additional 5 hours.[3][9] Monitor the reaction progress using liquid chromatography.

-

After completion, cool the mixture and heat under reduced pressure (e.g., 100 mmHg) to distill off the excess phosphorus oxychloride.[3][9]

-

Slowly add the reaction residue to 163.1 g of ice water, ensuring the temperature does not exceed 30°C. Stir this aqueous mixture for one hour.[3][9]

-

Extract the product from the aqueous mixture using 1,2-dichloroethane.[3][9]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation.

Another industrial approach involves the simultaneous vapor-phase chlorination and fluorination of 3-picoline at high temperatures (>300°C) over transition metal catalysts, where the target compound is obtained as a minor product alongside other isomers.[13][14]

Key Applications and Reactions

The primary value of this compound lies in its utility as a versatile intermediate for creating more complex molecules.

Pharmaceutical Intermediate for TRPV1 Antagonists

A significant application is in the synthesis of novel therapeutics, particularly high-affinity Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists.[15][16] The TRPV1 receptor is a key player in pain signal transduction, and its antagonists are promising candidates for the development of new analgesics for treating chronic pain.[15][17] this compound serves as a crucial starting material for building the core structures of these antagonist molecules.[18]

Precursor in Coupling Reactions

This compound is also used in metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

-

Ullmann Reaction: It can be used in a modified Ullmann reaction to prepare bipyridine derivatives.[9] This reaction typically involves the copper-catalyzed coupling of two aryl halide molecules to form a biaryl system.[19][20][21] For example, the self-coupling of this compound primarily yields 5,5′-bis(trifluoromethyl)-2,2′-bipyridine.[22]

-

Suzuki-Miyaura Reaction: This compound is a suitable coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. For instance, it can be reacted with an appropriate boronic acid to synthesize complex bipyridinyl intermediates, which are also precursors for TRPV1 antagonists.[18]

Conclusion

This compound is a high-value chemical intermediate with significant utility in pharmaceutical and chemical research. Its well-defined physicochemical properties and established synthesis routes make it a reliable building block for advanced molecular architectures. The compound's primary role as a precursor to potent TRPV1 antagonists highlights its importance in the development of next-generation analgesics. For researchers and drug development professionals, a thorough understanding of this compound's chemistry, applications, and handling requirements is essential for leveraging its full potential in creating innovative chemical entities.

References

- 1. chemscene.com [chemscene.com]

- 2. dataintelo.com [dataintelo.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. AB103214 | CAS 65753-47-1 – abcr Gute Chemie [abcr.com]

- 8. capotchem.com [capotchem.com]

- 9. This compound | 65753-47-1 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. cohizon.com [cohizon.com]

- 12. This compound - Safety Data Sheet [chemicalbook.com]

- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 15. Design and synthesis of peripherally restricted transient receptor potential vanilloid 1 (TRPV1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. byjus.com [byjus.com]

- 20. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 21. Ullmann coupling-An overview - operachem [operachem.com]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Chloro-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-(trifluoromethyl)pyridine is a halogenated pyridine (B92270) derivative that serves as a critical building block in the synthesis of a variety of functional molecules, particularly in the pharmaceutical and agrochemical industries. Its unique electronic properties, stemming from the presence of both a chloro and a trifluoromethyl group on the pyridine ring, make it a valuable synthon for introducing fluorine-containing moieties into larger, more complex structures. This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound, with a focus on its role in drug discovery and development.

Molecular Structure and Properties

This compound is a solid at room temperature.[1] The trifluoromethyl group, a strong electron-withdrawing substituent, significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₆H₃ClF₃N | [2][3] |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 65753-47-1 | [2][3] |

| Molecular Weight | 181.54 g/mol | [2][3] |

| Appearance | Semi-transparent crystals | [4] |

| Melting Point | 36-40 °C | [1] |

| Boiling Point | 166-168 °C | [4] |

| Density | ~1.4 g/cm³ | [5] |

| Solubility | Soluble in Methanol | [4] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Data not available in search results. |

| ¹³C NMR | Data not available in search results. |

| ¹⁹F NMR | Data not available in search results. |

| Mass Spectrometry | Data not available in search results. |

| Infrared (IR) Spectroscopy | Data not available in search results. |

Note: While direct spectral data was not found in the search results, typical chemical shifts for similar fluorinated pyridine structures can be referenced for preliminary analysis.

Synthesis and Reactivity

Several synthetic routes to this compound have been reported. A common method involves the chlorination of 3-(trifluoromethyl)pyridine-N-oxide.

Experimental Protocol: Synthesis from 3-(Trifluoromethyl)pyridine (B54556) N-oxide

A detailed experimental protocol for a similar transformation is described in the literature. A general procedure involves the reaction of 3-(trifluoromethyl)pyridine N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃).[3] The reaction is typically carried out at elevated temperatures. The product mixture often contains the desired this compound along with its isomer, 2-chloro-5-(trifluoromethyl)pyridine, which can be separated by chromatography.[3]

Logical Relationship of a General Synthesis Route:

Caption: General synthesis of this compound.

The reactivity of this compound is dominated by the chemistry of the pyridine ring. The chlorine atom at the 2-position is susceptible to nucleophilic displacement, a reaction widely exploited in the synthesis of more complex molecules. The trifluoromethyl group enhances the electrophilicity of the pyridine ring, facilitating such reactions.

Applications in Drug Discovery

A significant application of this compound is in the synthesis of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1).[5] TRPV1 is a non-selective cation channel that plays a crucial role in the perception of pain and temperature. Antagonists of this receptor are of great interest as potential novel analgesics.

Signaling Pathway of TRPV1 in Nociception

Caption: Simplified TRPV1 signaling pathway in nociception.

Experimental Protocol: Synthesis of a TRPV1 Antagonist Intermediate

This compound is a key starting material for the synthesis of bipyridinyl benzimidazole (B57391) derivatives, which are potent TRPV1 antagonists. A crucial step is the Suzuki-Miyaura reaction.[4]

Reaction: this compound + (6-methylpyridin-3-yl)boronic acid → 6'-methyl-3-(trifluoromethyl)-2,3'-bipyridine

Reagents and Conditions:

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0)

-

Base: 2.2 M Sodium Carbonate (Na₂CO₃) solution

-

Solvent: Toluene/Ethanol mixture

-

Temperature: Reflux

-

Duration: 4 hours

Workflow for the Synthesis of a TRPV1 Antagonist Intermediate:

Caption: Suzuki-Miyaura coupling experimental workflow.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Table 3: Hazard and Safety Information for this compound

| Hazard | Precaution |

| Toxicity | Toxic if swallowed or in contact with skin.[1] |

| Corrosivity | Causes severe skin burns and eye damage.[1] |

| Organ Damage | Causes damage to organs through prolonged or repeated exposure.[1] |

| Environmental Hazard | Harmful to aquatic life with long lasting effects.[1] |

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or face shield.

-

Hand Protection: Chemical-resistant gloves.

-

Skin and Body Protection: Protective clothing.

-

Respiratory Protection: Use in a well-ventilated area or with a suitable respirator.

Handling and Storage:

-

Avoid contact with skin and eyes.

-

Do not breathe dust.

-

Keep container tightly closed in a dry and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile and valuable building block in modern organic synthesis, particularly for the development of novel pharmaceuticals. Its utility in the construction of potent TRPV1 antagonists highlights its importance in the search for new pain therapeutics. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe use in research and development.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. This compound(65753-47-1) 13C NMR [m.chemicalbook.com]

- 3. This compound(65753-47-1) 1H NMR [m.chemicalbook.com]

- 4. Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]

Spectroscopic and Synthetic Profile of 2-Chloro-3-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-3-(trifluoromethyl)pyridine (CAS No. 65753-47-1), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document compiles available data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and a representative synthetic pathway.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| 8.592 | H-6 |

| 8.046 | H-4 |

| 7.407 | H-5 |

| Solvent: CDCl₃, Frequency: 400 MHz[1] |

Table 2: ¹³C NMR Spectroscopic Data

Table 3: ¹⁹F NMR Spectroscopic Data

The precise ¹⁹F NMR chemical shift for this compound is not explicitly reported in readily accessible literature. For comparison, the ¹⁹F NMR chemical shift for the related compound, 3-Chloro-2-(trifluoromethyl)pyridine, has been reported at -66.3 ppm (in CDCl₃) relative to an external standard.

Table 4: FT-IR Spectroscopic Data

A detailed peak list for this compound is not publicly available. However, based on the analysis of the isomeric compound 2-chloro-4-(trifluoromethyl)pyridine (B1345723) and general knowledge of pyridine (B92270) derivatives, the following characteristic absorption bands are expected:[3]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3100-3000 | C-H stretch (aromatic) |

| ~1600-1450 | C=C and C=N stretching (pyridine ring) |

| ~1350-1100 | C-F stretching (trifluoromethyl group) |

| ~850-750 | C-Cl stretching |

| ~800-650 | C-H out-of-plane bending |

Table 5: Mass Spectrometry Data

| m/z | Proposed Fragment |

| 181 | [M]⁺ (Molecular Ion) |

| 146 | [M-Cl]⁺ |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the chlorination of 3-(trifluoromethyl)pyridine (B54556) N-oxide.[1]

Procedure:

-

3-(Trifluoromethyl)pyridine N-oxide is charged into a reaction vessel.

-

Phosphorus oxychloride is added, and the mixture is heated, typically at temperatures ranging from 105 to 125°C, for several hours.[1]

-

Upon completion of the reaction, excess phosphorus oxychloride is removed under reduced pressure.[1]

-

The reaction mixture is then carefully added to ice water.[1]

-

The product is extracted with an organic solvent, such as 1,2-dichloroethane.[1]

-

The organic layer is washed with water and then concentrated to yield this compound.[1]

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Approximately 5-25 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing.

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, is used.

-

Data Acquisition: A standard one-dimensional proton pulse-acquire experiment is performed at a constant temperature, usually 298 K (25°C). An appropriate number of scans (e.g., 8 to 32) are acquired to achieve a good signal-to-noise ratio. A relaxation delay of 1-5 seconds is set between pulses.

-

Data Processing: The raw Free Induction Decay (FID) data is subjected to a Fourier transform. The resulting spectrum is then phased and baseline corrected. The signals are integrated to determine the relative number of protons, and the chemical shifts and coupling constants are measured.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation (for solid sample): A small amount of the solid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. A pressure clamp is applied to ensure good contact between the sample and the crystal.

-

Instrumentation: A PerkinElmer FT-IR Spectrophotometer or a similar instrument is used.

-

Data Acquisition: A background spectrum of the empty ATR crystal is recorded. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

3. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Thermo Electron Co. Trace DSQ GC/MS) is used.[5] The GC is equipped with a capillary column suitable for the separation of aromatic compounds.

-

Data Acquisition: The sample is injected into the GC, where it is vaporized and separated based on its components' boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratios of the resulting ions are detected.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides information about the structure of the molecule.

Visualizations

Synthetic Pathway

Caption: Synthetic pathway for this compound.

Analytical Workflow

Caption: Workflow for spectroscopic analysis.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. asianpubs.org [asianpubs.org]

- 5. spectrabase.com [spectrabase.com]

The Strategic Role of 2-Chloro-3-(trifluoromethyl)pyridine in Modern Pharmaceutical Development: An In-depth Technical Guide

For Immediate Release

[City, State] – 2-Chloro-3-(trifluoromethyl)pyridine has emerged as a pivotal intermediate in the landscape of pharmaceutical research and development. Its unique structural features, particularly the presence of both a chloro and a trifluoromethyl group on the pyridine (B92270) ring, render it a versatile building block for the synthesis of a diverse array of complex, biologically active molecules. This technical guide provides an in-depth analysis of its synthesis, key reactions, and its significant applications in the development of novel therapeutics, with a focus on TRPV1 antagonists, kinase inhibitors, and other emerging drug candidates.

Physicochemical Properties and Safety Profile

This compound is a colorless to almost white crystalline powder with a melting point range of 36-40°C.[1] Its molecular formula is C₆H₃ClF₃N, and it has a molecular weight of 181.54 g/mol . A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₃ClF₃N | [1] |

| Molecular Weight | 181.54 g/mol | [1] |

| Appearance | Colorless to almost white crystalline powder | [1] |

| Melting Point | 36-40 °C | [1] |

| Boiling Point | 181.7±35.0°C at 760 mmHg | [1] |

| Density | 1.4±0.1 g/cm³ | [1] |

| Flash Point | 63.7±25.9°C | [1] |

| Purity | ≥98.0% | [1] |

| CAS Number | 65753-47-1 | [1] |

Safety and Handling: this compound is classified as an irritant to the eyes, respiratory system, and skin. Proper personal protective equipment (PPE), including safety goggles, gloves, and protective clothing, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood. In case of contact, immediate flushing with plenty of water is recommended, and medical advice should be sought.

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the choice of method often depending on the desired scale and purity. A common and high-yielding approach involves the chlorination of 3-(trifluoromethyl)pyridine (B54556) N-oxide.

Experimental Protocol: Synthesis via Chlorination of 3-(Trifluoromethyl)pyridine N-oxide

This process involves the reaction of 3-(trifluoromethyl)pyridine N-oxide with a chlorinating agent, such as phosphorus oxychloride or oxalyl chloride, often in the presence of a base.[2]

Materials:

-

3-(Trifluoromethyl)pyridine N-oxide

-

Oxalyl chloride

-

Dichloromethane (B109758) (anhydrous)

-

Ice water

Procedure:

-

In a four-necked flask equipped with a stirrer, thermometer, and a dropping funnel, dissolve 3-(trifluoromethyl)pyridine N-oxide in anhydrous dichloromethane under an inert atmosphere.

-

Cool the reaction mixture to a temperature between -30°C and -20°C.

-

Slowly add oxalyl chloride dropwise to the cooled solution, maintaining the temperature within the specified range. Allow the reaction to proceed for 1 hour.

-

Subsequently, add a solution of triethylamine in dichloromethane dropwise over 1 hour, again maintaining the temperature between -30°C and -20°C.

-

Continue stirring the reaction mixture at this temperature for an additional 2 hours.

-

Upon completion, as monitored by a suitable analytical technique (e.g., TLC or LC-MS), quench the reaction by slowly adding the mixture to ice water.

-

Stir the aqueous mixture for 1 hour, allowing the temperature to rise to 10-20°C.

-

Separate the organic layer and wash it with water.

-

The resulting organic solution containing 2-chloro-3-trifluoromethylpyridine can be further purified by distillation or chromatography.

Quantitative Data: This method has been reported to yield 2-chloro-3-trifluoromethylpyridine with high purity and in good yields, often exceeding 85-90%.[2]

Key Reactions and Pharmaceutical Applications

The reactivity of the chlorine atom at the 2-position of the pyridine ring makes this intermediate particularly valuable for carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are instrumental in the synthesis of a wide range of pharmaceutical candidates.

Suzuki-Miyaura Coupling: Synthesis of TRPV1 Antagonists

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide. This reaction is widely used to create biaryl structures, which are common motifs in drug molecules. This compound is an excellent substrate for this reaction, enabling the synthesis of potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists for the treatment of chronic pain.

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of a Bipyridinyl TRPV1 Antagonist Intermediate

This protocol outlines the synthesis of a key bipyridinyl intermediate for a potent TRPV1 antagonist.

Materials:

-

This compound

-

(6-methylpyridin-3-yl)boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., toluene/ethanol mixture)

Procedure:

-

To a reaction vessel, add this compound, (6-methylpyridin-3-yl)boronic acid, the palladium catalyst, and the base.

-

Add the solvent mixture and degas the reaction mixture.

-

Heat the mixture under an inert atmosphere, for example, using microwave irradiation at 100°C for 1 hour.

-

After cooling, the reaction mixture is worked up by extraction and purified by chromatography to yield the desired 6′-methyl-3-(trifluoromethyl)-2,3′-bipyridine.

Quantitative Data: This reaction has been successfully scaled up to the kilogram scale.

Buchwald-Hartwig Amination: Synthesis of Kinase Inhibitors

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is crucial for the synthesis of various kinase inhibitors, which are a cornerstone of modern cancer therapy.

Caption: General scheme of the Buchwald-Hartwig amination reaction.

Applications in Kinase Inhibitor Synthesis

Derivatives of this compound have been utilized in the synthesis of inhibitors for various kinases, including:

-

Kinase insert Domain-containing Receptor (KDR): Urea derivatives incorporating the 4-chloro-3-(trifluoromethyl)phenyl moiety have shown potent KDR inhibitory activity.[3]

-

Phosphatidylinositol 3-kinase (PI3K) and mTOR: Triazine-based compounds containing the trifluoromethyl-substituted pyridine ring have been developed as potent pan-class I PI3K/mTOR inhibitors.[4][5]

-

FMS-like tyrosine kinase 3 (FLT3): Pyridine derivatives are being explored as FLT3 inhibitors for the treatment of acute myeloid leukemia.[6]

Other Notable Applications

Beyond pain and oncology, this compound serves as a precursor for other important pharmaceutical and agrochemical compounds.

-

RORγt Inverse Agonists: 6-(Trifluoromethyl)pyridine derivatives are being investigated as inverse agonists for the retinoic acid-related orphan receptor γt (RORγt), a promising target for autoimmune disorders.[1]

-

Agrochemicals: This intermediate is a key component in the synthesis of herbicides such as flazasulfuron.[7] It is also used to produce insecticides and fungicides.[8]

Drug Discovery Workflow and Structure-Activity Relationship (SAR)

The development of new drugs from this compound typically follows a structured workflow. The insights gained from SAR studies are crucial in guiding the optimization of lead compounds.

Caption: A typical drug discovery workflow utilizing this compound.

SAR studies on pyridine derivatives have shown that the position and nature of substituents significantly impact biological activity. For instance, in the development of RORγt inverse agonists, the interaction of the trifluoromethyl group with specific amino acid residues in the target's binding pocket was found to be critical for potent inhibitory activity.[1]

Conclusion

This compound is a high-value intermediate that plays a critical role in the synthesis of a wide range of pharmaceuticals and agrochemicals. Its utility in key cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provides medicinal chemists with a powerful tool to construct novel and complex molecular architectures. The continued exploration of derivatives based on this scaffold is expected to yield new and improved therapeutic agents for a variety of diseases.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]

- 3. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iskweb.co.jp [iskweb.co.jp]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]

- 8. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

The Pivotal Role of 2-Chloro-3-(trifluoromethyl)pyridine in Agrochemical Synthesis: A Technical Guide

Introduction

2-Chloro-3-(trifluoromethyl)pyridine is a crucial heterocyclic intermediate in the synthesis of modern agrochemicals. Its unique structural features, particularly the presence of a trifluoromethyl group and a chlorine atom on the pyridine (B92270) ring, impart desirable properties to the resulting active ingredients, such as enhanced herbicidal efficacy and metabolic stability. This technical guide provides an in-depth exploration of the role of this compound in the synthesis of the commercially significant herbicide, Flazasulfuron. The guide details the synthetic pathways, experimental protocols, and the biochemical mechanism of action of the final product, offering valuable insights for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis.

Synthesis of the Key Intermediate: this compound

The efficient synthesis of this compound is paramount for the cost-effective production of agrochemicals derived from it. Several synthetic routes have been developed, with a common strategy involving the chlorination of a trifluoromethylpyridine precursor. One prominent method involves the reaction of 3-(trifluoromethyl)pyridine (B54556) N-oxide with a chlorinating agent.

Experimental Protocol: Synthesis of this compound from 3-(Trifluoromethyl)pyridine N-oxide

Objective: To synthesize this compound by the chlorination of 3-(trifluoromethyl)pyridine N-oxide.

Reagents and Materials:

-

3-(Trifluoromethyl)pyridine N-oxide

-

Phosphorus oxychloride (POCl₃) or Oxalyl chloride ((COCl)₂)

-

Triethylamine (B128534) (for use with oxalyl chloride)

-

1,2-Dichloroethane or Dichloromethane (solvent)

-

Ice water

-

Stirrer

-

Thermometer

-

Drying tube

-

Four-necked flask

Procedure:

-

Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, and drying tube, charge 3-(trifluoromethyl)pyridine N-oxide (e.g., 32.62 g) and the chlorinating agent. If using phosphorus oxychloride, 46.0 g can be used.[1]

-

Reaction with Phosphorus Oxychloride:

-

Reaction with Oxalyl Chloride:

-

Dissolve 3-(trifluoromethyl)pyridine N-oxide in a suitable solvent like 1,2-dichloroethane.

-

Add oxalyl chloride dropwise at a controlled temperature, for instance, between -30°C and -20°C.

-

After the addition, add a solution of triethylamine in the same solvent dropwise over one hour at the same temperature.

-

Continue the reaction for an additional 2 hours at the same temperature.[2]

-

-

Work-up and Isolation:

-

After the reaction is complete, remove any excess chlorinating agent, for example, by distillation under reduced pressure.[1]

-

Carefully add the reaction mixture to ice water with stirring, maintaining a low temperature (e.g., not higher than 30°C).[1]

-

Extract the aqueous mixture with a solvent such as 1,2-dichloroethane.

-

Wash the organic layer with water.

-

The resulting solution contains this compound. Further purification can be achieved by distillation.

-

Quantitative Data for the Synthesis of this compound

| Starting Material | Chlorinating Agent | Solvent | Reaction Conditions | Product Distribution | Reference |

| 3-(Trifluoromethyl)pyridine N-oxide | Phosphorus oxychloride | - | 105-110°C for 2h, then 120-125°C for 5h | 50.34% this compound, 25.34% 2-chloro-5-(trifluoromethyl)pyridine | [1] |

| 3-(Trifluoromethyl)pyridine N-oxide | Oxalyl chloride/Triethylamine | Dichloromethane | -30 to -20°C for 3h | 85.57% this compound, 0.42% 2-chloro-5-(trifluoromethyl)pyridine | [2] |

| 3-(Trifluoromethyl)pyridine N-oxide | Oxalyl chloride/Triethylamine | 1,2-Dichloroethane | -30 to -20°C for 3h | 91.89% this compound, 0.72% 2-chloro-5-(trifluoromethyl)pyridine | [2] |

Synthesis of the Herbicide Flazasulfuron

This compound is a key building block for the synthesis of the sulfonylurea herbicide, Flazasulfuron.[3] The synthesis involves a multi-step process, beginning with the conversion of the chloro-pyridine intermediate to a sulfonamide, followed by reaction with a pyrimidine (B1678525) derivative.

Experimental Workflow for Flazasulfuron Synthesis

Caption: Synthetic pathway for Flazasulfuron from this compound.

Experimental Protocol: Synthesis of Flazasulfuron

Objective: To synthesize Flazasulfuron from this compound.

Stage 1: Synthesis of 3-Trifluoromethylpyridine-2-sulfonamide

-

Thiol Formation: Treat this compound with sodium hydrosulfide to yield 3-(trifluoromethyl)pyridin-2-thiol via nucleophilic aromatic substitution.

-

Sulfonyl Chloride Formation: Oxidize the resulting thiol with chlorine in an acidic medium to produce 3-(trifluoromethyl)pyridine-2-sulfonyl chloride.

-

Ammonolysis: React the sulfonyl chloride with a chilled concentrated ammonia solution to form 3-(trifluoromethyl)pyridine-2-sulfonamide.

Stage 2: Synthesis of Flazasulfuron

-

Carbamate (B1207046) Formation: React 3-(trifluoromethyl)pyridine-2-sulfonamide with diphenylcarbonate in the presence of a base like sodium hydride to form the corresponding carbamate.

-

Final Condensation: React the carbamate with 2-amino-4,6-dimethoxypyrimidine in a solvent such as dioxane to yield Flazasulfuron.[4] An alternative final step involves reacting 3-trifluoromethylpyridine-2-sulfonamide with 2-phenoxycarbonylamino-4,6-dimethoxypyrimidine in the presence of a base like 1,5-diazabicyclo[5.4.0]undec-5-ene (DBU) in an anhydrous solvent like acetonitrile.[5]

Quantitative Data for Flazasulfuron Synthesis

| Reaction Step | Starting Materials | Reagents/Conditions | Product | Yield | Purity | Reference |

| Crystallization | Flazasulfuron (90% purity) | Xylene, cool at 5°C/10 min | Flazasulfuron crystal | 90% | 99.1% | [6] |

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

Flazasulfuron belongs to the sulfonylurea class of herbicides, which act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4][7] This enzyme is crucial for the biosynthesis of branched-chain amino acids (BCAAs) – valine, leucine, and isoleucine – in plants and microorganisms.[3][4][8] As these amino acids are essential for protein synthesis and overall plant growth, the inhibition of ALS leads to a cascade of events culminating in plant death.

Signaling Pathway of ALS Inhibition by Flazasulfuron

Caption: Mechanism of action of Flazasulfuron via inhibition of Acetolactate Synthase (ALS).

The inhibition of ALS by Flazasulfuron is a highly specific interaction. The herbicide binds to a site on the enzyme that is distinct from the active site, but this binding event prevents the substrates from accessing the catalytic center, thereby blocking the enzymatic reaction.[9] This leads to a rapid depletion of the branched-chain amino acids.

The downstream effects of ALS inhibition are systemic and ultimately lethal to susceptible plants.[4] Key physiological responses include:

-

Cessation of Growth: Within hours of application, cell division in the meristematic regions (growing points) of the plant ceases due to the lack of essential amino acids for protein synthesis.[4][10]

-

Chlorosis and Necrosis: Visible symptoms, such as yellowing of the leaves (chlorosis), appear several days after treatment, followed by tissue death (necrosis).[10][11]

-

Systemic Action: Flazasulfuron is absorbed by both the roots and foliage and is translocated throughout the plant via the xylem and phloem, ensuring that it reaches the active growing points.[7]

This compound stands out as a pivotal intermediate in the agrochemical industry, primarily due to its role in the synthesis of the potent sulfonylurea herbicide, Flazasulfuron. The synthetic pathways to both the intermediate and the final active ingredient are well-established, offering opportunities for process optimization and development. Understanding the detailed mechanism of action of Flazasulfuron, specifically its inhibition of the acetolactate synthase enzyme and the subsequent disruption of branched-chain amino acid biosynthesis, is critical for the development of new, more effective, and selective herbicides. This technical guide has provided a comprehensive overview of these aspects, serving as a valuable resource for researchers and professionals dedicated to advancing the field of agrochemical science. The continued exploration of the chemistry and biology surrounding this compound and its derivatives holds significant promise for the future of sustainable agriculture.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]

- 3. Acetolactate synthase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. EP0184385A2 - N-[(4,6-Dimethoxypyrimidin-2-YL)Aminocarbonyl]-3-trifluoromethylpyridine-2-sulfonamide or salts thereof, herbicidal composition containing the same, and processs for the production of the compound - Google Patents [patents.google.com]

- 6. CN111116557A - Flazasulfuron crystal form and preparation method thereof - Google Patents [patents.google.com]

- 7. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 8. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular basis of sulfonylurea herbicide inhibition of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ALS-Inhibiting Herbicide Injury on Soybean | NC State Extension Publications [content.ces.ncsu.edu]

- 11. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]

A Technical Guide to 2-Chloro-3-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-(trifluoromethyl)pyridine is a halogenated pyridine (B92270) derivative that has emerged as a critical building block in modern medicinal chemistry and agrochemical synthesis. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the reactive chlorine atom, make it a versatile synthon for the construction of complex molecular architectures. This guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis, and its significant role in the development of novel therapeutics, particularly as a precursor to potent TRPV1 receptor antagonists.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. Purity levels typically range from 97% to over 99%. While pricing is subject to market fluctuations and order volume, it is generally available in quantities ranging from grams to kilograms. Researchers are advised to contact suppliers directly for up-to-date pricing and stock availability.

Table 1: Prominent Suppliers of this compound

| Supplier | Typical Purity | Available Quantities |

| Sigma-Aldrich | ≥97% | Gram to Kilogram |

| Thermo Scientific | 97% | Gram quantities |

| ChemicalBook | 99% | Gram to Kilogram |

| BLDpharm | Inquire | Gram to Kilogram |

| AOBChem | 95% | Milligram to Gram |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

Table 2: Physicochemical Data for this compound

| Property | Value |

| CAS Number | 65753-47-1 |

| Molecular Formula | C₆H₃ClF₃N |

| Molecular Weight | 181.54 g/mol |

| Appearance | White to off-white solid or semi-transparent crystals |

| Melting Point | 36-40 °C |

| Boiling Point | 166-168 °C |

| Density | ~1.416 g/cm³ |

| Flash Point | 180 °F |

| Solubility | Soluble in methanol (B129727) and other common organic solvents such as ethyl acetate, n-butanol, and 2-propanol.[1] Sparingly soluble in water. |

| pKa | -1.68 ± 0.10 (Predicted) |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

Table 3: Key Spectral Data for this compound

| Technique | Key Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.59 (d), 8.05 (d), 7.41 (dd) |

| ¹³C NMR (CDCl₃) | Signals corresponding to the pyridine ring and the trifluoromethyl group. |

| IR Spectroscopy | Characteristic peaks for C-Cl, C-F, and aromatic C-H and C=N stretching vibrations. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 181, with isotopic pattern for one chlorine atom. |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the chlorination of 3-trifluoromethylpyridine N-oxide.

Protocol 1: Synthesis from 3-Trifluoromethylpyridine N-oxide

Materials:

-

3-Trifluoromethylpyridine N-oxide

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Ice

-

Water

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of 3-trifluoromethylpyridine N-oxide in dichloromethane, slowly add phosphorus oxychloride at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Neutralize the aqueous solution with saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by distillation to obtain pure this compound.

Application in the Synthesis of a TRPV1 Antagonist

This compound is a key starting material for the synthesis of potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor implicated in pain signaling. The following is a representative experimental workflow for the synthesis of a bipyridinyl benzimidazole (B57391) derivative, a known TRPV1 antagonist, via a Suzuki-Miyaura cross-coupling reaction.[2]

Experimental Workflow: Synthesis of a TRPV1 Antagonist

Role in Drug Discovery: Targeting the TRPV1 Signaling Pathway

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in sensory neurons, where it functions as a key integrator of noxious stimuli, including heat, protons, and capsaicin (B1668287) (the pungent component of chili peppers).[3] Activation of TRPV1 leads to an influx of Ca²⁺ and Na⁺ ions, resulting in depolarization and the transmission of pain signals to the central nervous system.[3] Chronic pain states are often associated with the sensitization of TRPV1, making it a prime target for the development of novel analgesics.

Antagonists derived from this compound block the activation of the TRPV1 channel, thereby inhibiting the downstream signaling cascade that leads to the sensation of pain.

TRPV1 Signaling Pathway and Point of Antagonist Intervention

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its commercial availability, coupled with well-established synthetic routes and a growing body of literature on its utility, positions it as a key tool for researchers and drug development professionals. The successful application of this compound in the synthesis of potent TRPV1 antagonists highlights its potential for addressing unmet medical needs, particularly in the area of pain management. As research into novel therapeutics continues, the demand for versatile and functionalized building blocks like this compound is expected to grow.

References

- 1. This compound CAS#: 65753-47-1 [m.chemicalbook.com]

- 2. Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: Safety and Handling of 2-Chloro-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and key experimental applications of 2-Chloro-3-(trifluoromethyl)pyridine (CAS No: 65753-47-1). The information is intended to support laboratory safety and facilitate its effective use in research and development, particularly in the synthesis of pharmaceutical intermediates.

Chemical and Physical Properties

This compound is a trifluoromethyl-substituted pyridine (B92270) derivative that serves as a valuable building block in organic synthesis.[1] It appears as a colorless to semi-transparent crystalline solid.[1][2]

| Property | Value | References |

| Molecular Formula | C6H3ClF3N | [3] |

| Molecular Weight | 181.54 g/mol | [3] |

| Appearance | Colorless to white crystalline solid | [2] |

| Melting Point | 36-40 °C | [1][4] |

| Boiling Point | 181.7 ± 35.0 °C at 760 mmHg | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Flash Point | 63.7 ± 25.9 °C | [2] |

| Purity | ≥98.0% | [2] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling. The primary hazards are acute toxicity if swallowed or in contact with skin, severe skin and eye damage, and potential organ damage through prolonged or repeated exposure.[3][5]

| Hazard Statement | GHS Classification | References |

| Toxic if swallowed | Acute Toxicity, Oral (Category 3) | [5][6] |

| Fatal in contact with skin | Acute Toxicity, Dermal (Category 1/2) | [3] |

| Causes severe skin burns and eye damage | Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1) | [5] |

| May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) | [5][6] |

| Causes damage to organs through prolonged or repeated exposure | Specific Target Organ Toxicity — Repeated Exposure (Category 1) | [5] |

| Harmful to aquatic life with long lasting effects | Hazardous to the Aquatic Environment, Chronic Hazard (Category 3) | [3][5] |

Precautionary Measures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7] Facilities should be equipped with an eyewash station and a safety shower.[7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]

-

Skin Protection: Wear chemical-resistant gloves (inspect before use) and a protective suit to prevent skin contact.[3][6]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with appropriate cartridges.[7]

-

-

Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust or vapors.[3] Wash hands thoroughly after handling.[3] Keep away from heat, sparks, and open flames.[6]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First Aid Measures

| Exposure Route | First Aid Protocol | References |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately. | [3] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention. | [3][7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [3][7] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately. | [3][7] |

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen fluoride.[3][7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][7]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment, including respiratory protection.[6] Avoid dust formation.[6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

-

Containment and Cleanup: Sweep up the spilled material and place it in a suitable, closed container for disposal.[6][7]

Handling and Storage

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[3] The substance is light-sensitive and should be stored protected from light.[7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[7]

Toxicological Information

Detailed toxicological studies for this compound are limited. Most safety data sheets indicate that LD50 and LC50 data are not available.[7] However, the available classifications suggest high acute toxicity. It is not classified as a carcinogen by IARC.[3] The chemical, physical, and toxicological properties have not been thoroughly investigated.[3]

Experimental Protocols

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.

Synthesis of a TRPV1 Antagonist Intermediate

This protocol describes the use of this compound in a Suzuki-Miyaura reaction to synthesize 6′-methyl-3-(trifluoromethyl)-2,3′-bipyridine, a key intermediate for a potent TRPV1 antagonist.

Methodology:

-

Reaction Setup: In a suitable reaction vessel, combine this compound, (6-methylpyridin-3-yl)boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a suitable solvent system (e.g., benzene (B151609) and ethanol).

-

Base Addition: Add an aqueous solution of a base, such as sodium carbonate (2.0 M).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 70-75 °C) under an inert atmosphere (e.g., argon) for a sufficient period (e.g., 72 hours).

-

Workup: After cooling, dilute the mixture with water and extract the product with an organic solvent like dichloromethane (B109758) (DCM).

-

Purification: Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., MgSO4). The crude product can be purified by column chromatography on silica (B1680970) gel.

Synthesis of 5,5′-bis(trifluoromethyl)-2,2′-bipyridine

This compound can be used to prepare 5,5′-bis(trifluoromethyl)-2,2′-bipyridine via a modified Ullmann reaction. This bipyridine derivative is used as a ligand in the preparation of photocatalysts.[1]

Visualized Workflows and Relationships

To aid in the understanding of the handling and experimental use of this compound, the following diagrams are provided.

Caption: General Laboratory Handling Workflow.

Caption: Emergency Procedures Flowchart.

Caption: Synthesis of a TRPV1 Antagonist Intermediate.

References

- 1. orgsyn.org [orgsyn.org]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 5. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]